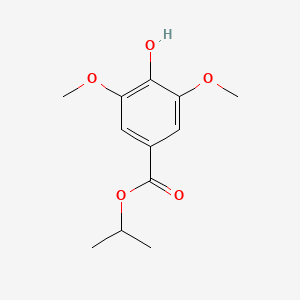

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDMGVMGWSSNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253461 | |

| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858131-80-3 | |

| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858131-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Hydroxy-3,5-dimethoxybenzoate Esters

The primary route to forming esters of 4-hydroxy-3,5-dimethoxybenzoic acid involves the direct reaction of the carboxylic acid with an alcohol. The efficiency and environmental impact of these methods are key considerations in modern synthetic chemistry.

The most common method for synthesizing Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is the Fischer-Speier esterification. This reaction involves heating the parent carboxylic acid, 3,5-dimethoxy-4-hydroxybenzoic acid, with isopropanol (B130326) in the presence of a strong acid catalyst.

Conventional acid catalysts for such esterifications include mineral acids like sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically performed at reflux temperature to drive the equilibrium towards the product by removing the water formed during the reaction. google.com While effective, these homogenous catalysts can be corrosive and present challenges in separation and recycling. google.com

| Reaction Type | Reactants | Typical Catalyst | Key Conditions |

|---|---|---|---|

| Fischer-Speier Esterification | 3,5-Dimethoxy-4-hydroxybenzoic Acid, Isopropanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Heating at reflux, removal of water |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These approaches focus on using reusable catalysts and alternative energy sources to reduce waste and improve energy efficiency.

One prominent green strategy is the use of solid acid catalysts, such as strongly acidic gel-type ion-exchange resins (e.g., sulfonated copolymers of styrene (B11656) and divinylbenzene). google.com These catalysts offer significant advantages over traditional mineral acids, including reduced corrosivity, simple separation from the reaction mixture by filtration, and the potential for recycling and reuse. google.com Another approach involves the use of alternative energy sources like ultrasonic irradiation, which can accelerate the reaction rate at lower temperatures. chemicalbook.com For instance, the synthesis of a related compound, 4-hydroxy-3,5-diisopropylbenzoic acid, has been achieved using a solid acid catalyst under ultrasonic power, demonstrating a significant increase in reaction efficiency. chemicalbook.com

| Green Approach | Example Catalyst/Method | Advantages | Reference Finding |

|---|---|---|---|

| Heterogeneous Catalysis | Acidic ion-exchange resins | Reusable, non-corrosive, easy separation | Used for esterifying structurally similar 3,5-di-tert-butyl-4-hydroxybenzoic acid. google.com |

| Alternative Energy Source | Ultrasonic Irradiation | Faster reaction times, lower temperatures | Applied in the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, yielding 78% product. chemicalbook.com |

Precursor Synthesis and Rational Derivatization Strategies

The versatility of the this compound structure allows for various modifications, which begin with the synthesis of its key precursor and extend to derivatizations of the aromatic ring and ester group.

The principal precursor, 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid), is commonly synthesized from 3,4,5-trimethoxybenzoic acid through selective demethylation of the 4-methoxy group. google.com Two primary methods have been established for this transformation: one in an acidic medium and another in a basic medium.

The acid-catalyzed demethylation is typically carried out using concentrated sulfuric acid, requiring reaction times of 6 to 17 hours at elevated temperatures (e.g., 55°C). google.com While this method is effective, it necessitates significant amounts of strong acid. google.com An alternative process has been developed using an alkali hydroxide (B78521) (like caustic soda or potash) in ethylene (B1197577) glycol. google.com This basic-medium approach involves heating the mixture and progressively distilling off the byproducts, followed by acidification to crystallize the final product. google.com

| Demethylation Method | Reagents | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Acidic Medium | 3,4,5-Trimethoxybenzoic Acid, Concentrated H₂SO₄ | 6 hours at 55°C | ~63-70% google.com |

| Basic Medium | 3,4,5-Trimethoxybenzoic Acid, Alkali Hydroxide, Ethylene Glycol | Heating to ~190°C with distillation | Not explicitly stated, but presented as an improved process. google.com |

Modification of the aromatic ring of the 4-hydroxy-3,5-dimethoxybenzoate scaffold can be achieved through alkylation or etherification reactions. Friedel-Crafts alkylation can introduce alkyl groups, such as isopropyl, onto the aromatic ring at positions ortho to the hydroxyl group. This type of reaction is typically performed on a phenol (B47542) or a protected derivative using an alkylating agent like isopropyl alcohol or diisopropyl ether in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogleapis.com

Etherification involves the reaction of the phenolic hydroxyl group. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Regioselective alkylation of the 4-hydroxy group in dihydroxy-substituted aromatic compounds can be achieved with high yields using specific base and solvent systems. nih.gov

This compound can also be synthesized from other esters, such as the corresponding methyl ester (Methyl 4-hydroxy-3,5-dimethoxybenzoate), via transesterification. This process involves reacting the starting ester with isopropanol, which is typically used in excess to drive the reaction forward.

The reaction is catalyzed, often by tin-based catalysts like butyltin tris-2-ethyl-hexanoate or dibutyltin (B87310) oxide, at very low concentrations (10-250 ppm). google.com The process is typically carried out at elevated temperatures (e.g., 160-190°C) under vacuum. google.com The lower-boiling alcohol byproduct (in this case, methanol) is continuously removed by distillation, shifting the equilibrium toward the formation of the desired isopropyl ester. This method is highly efficient, often proceeding to over 98% completion, and the low catalyst levels can eliminate the need for post-reaction purification to remove the catalyst. google.com

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its derivatives has evolved, incorporating advanced methodologies to improve efficiency, scale, and structural diversity. These techniques focus on optimizing production for industrial applications, achieving stereochemical control in complex analogues, and applying modern catalytic systems to build novel molecular architectures.

Large-Scale Synthesis Considerations for this compound Production

The industrial-scale production of this compound, also known as Isopropyl Syringate, involves a two-stage process: the synthesis of the precursor 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), followed by its esterification with isopropanol.

Synthesis of Syringic Acid Precursor: A common industrial route to syringic acid involves the selective demethylation of the more readily available 3,4,5-trimethoxybenzoic acid. One patented method carries out this demethylation in the presence of an excess of an alkali hydroxide, such as caustic soda, using ethylene glycol as a solvent. The process involves heating the mixture and progressively distilling off the byproducts, ethylene glycol monomethyl ether and water, to drive the reaction to completion. The resulting syringic acid is then isolated by acidification with a strong acid and crystallization.

Esterification: The final step is the esterification of syringic acid with isopropanol. For large-scale synthesis, the classic Fischer-Speier esterification is a primary method. This equilibrium-driven process involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. To achieve high conversion rates suitable for industrial production, strategies focus on efficiently removing the water byproduct to shift the equilibrium toward the product.

Key considerations for large-scale esterification include:

Catalyst Selection: While mineral acids like sulfuric acid are effective, they can lead to colored impurities and require neutralization and complex workup procedures. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer a greener alternative, simplifying catalyst removal through simple filtration and enabling reuse.

Water Removal: On an industrial scale, reactive distillation is a highly effective technique. The reaction is conducted in a distillation apparatus where water is continuously removed from the reaction mixture as an azeotrope with the alcohol, thereby driving the reaction towards completion.

Enzymatic Synthesis: A more sustainable, "green" approach employs lipases as biocatalysts. Immobilized lipases, such as Candida antarctica Lipase (B570770) B (CALB), can catalyze the esterification under mild conditions, leading to a high-purity product with minimal byproduct formation. The primary challenges for industrial adoption are the cost of the biocatalyst and the need for efficient water removal, often accomplished through pervaporation or the use of molecular sieves.

Below is an interactive data table comparing different esterification strategies for large-scale production.

| Method | Catalyst | Typical Conditions | Advantages | Challenges for Large-Scale Production |

|---|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Reflux in excess isopropanol | Low catalyst cost, well-established method | Corrosive, difficult catalyst removal, potential for side reactions and product discoloration |

| Solid Acid Catalysis | Ion-Exchange Resin (e.g., Dowex) | Reflux in excess isopropanol | Catalyst is reusable and easily separated, cleaner reaction profile | Higher initial catalyst cost, potential for lower activity compared to mineral acids |

| Enzymatic Esterification | Immobilized Lipase (e.g., CALB) | Mild temperatures (40-60°C), often in a solvent-free system | High selectivity, minimal byproducts, environmentally friendly ("green") | High catalyst cost, slower reaction rates, requires efficient water removal to prevent enzyme inhibition |

Stereoselective Synthesis of this compound Analogues

This compound itself is an achiral molecule and therefore does not have enantiomers. However, the principles of stereoselective synthesis are critical for producing chiral analogues, where either the alcohol moiety or substituents on the aromatic ring introduce one or more stereocenters. The synthesis of a single enantiomer of a chiral compound is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

A powerful technique for achieving this is Dynamic Kinetic Resolution (DKR) . DKR combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired product.

Consider a hypothetical chiral analogue, (R/S)-1-phenylethyl 4-hydroxy-3,5-dimethoxybenzoate . This could be synthesized from racemic 1-phenylethanol (B42297) and syringic acid. A DKR approach would allow for the selective synthesis of just one enantiomer, for example, the (R)-ester.

The process involves two key catalysts working in concert:

A Resolution Catalyst: An enantioselective enzyme, typically a lipase, that selectively acylates one enantiomer of the alcohol faster than the other. For example, a lipase might preferentially acylate (R)-1-phenylethanol.

A Racemization Catalyst: A metal complex, often ruthenium-based, that rapidly interconverts the unreacted (S)-1-phenylethanol back into the racemic mixture, continuously feeding the (R)-enantiomer to the lipase for acylation.

The result is the high-yield synthesis of an enantiomerically pure ester. The compatibility of the two catalysts (enzyme and metal complex) under the same reaction conditions is essential for the success of the DKR process.

The table below outlines the components of a typical DKR for synthesizing a chiral ester analogue.

| Component | Example | Function in the Synthesis |

|---|---|---|

| Racemic Substrate | (R/S)-1-Phenylethanol | The chiral starting material to be resolved. |

| Acyl Donor / Acid Source | Syringic Acid (or an activated derivative) | Provides the benzoate (B1203000) moiety for the esterification. |

| Resolution Catalyst | Lipase (e.g., Pseudomonas cepacia lipase) | Selectively catalyzes the esterification of one enantiomer of the alcohol. |

| Racemization Catalyst | Ruthenium complex (e.g., Shvo's catalyst) | Continuously racemizes the unreacted alcohol enantiomer. |

| Solvent | Organic solvent (e.g., Toluene) | Provides a suitable medium for both catalysts to function. |

Application of Modern Coupling Reactions for Benzoate Derivatives

Modern palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance. These methods are highly applicable for creating diverse libraries of benzoate derivatives starting from a functionalized this compound scaffold. To utilize these reactions, a precursor such as Isopropyl 3-bromo-4-hydroxy-5-dimethoxybenzoate would be required.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species. wikipedia.orglibretexts.org Starting with a halogenated benzoate derivative (e.g., containing a bromine or iodine atom on the aromatic ring), a wide variety of aryl, heteroaryl, or vinyl groups can be introduced. This reaction is fundamental for synthesizing biaryl compounds. wikipedia.org

Reaction: Aryl-Br + R-B(OH)₂ → Aryl-R

Application: Introduction of a new phenyl group onto the benzoate ring.

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the benzoate core, which can be further functionalized. The reaction typically demonstrates high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org

Reaction: Aryl-Br + H₂C=CHR → Aryl-CH=CHR

Application: Attaching an acrylate (B77674) or styrene group to the benzoate ring.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. This allows for the direct introduction of a wide range of amino functionalities onto the benzoate ring, which is a common motif in pharmaceuticals. wikipedia.orgnumberanalytics.com

Reaction: Aryl-Br + R₂NH → Aryl-NR₂

Application: Introducing a diethylamino or piperidinyl group onto the benzoate ring.

The following interactive table summarizes these key modern coupling reactions and their potential application for modifying a benzoate scaffold.

| Reaction Name | Bond Formed | Key Reactants | Typical Catalyst System | Potential Application for Benzoate Derivatives |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-Aryl (C-C) | Aryl Halide + Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Synthesis of biaryl analogues for materials science or medicinal chemistry. |

| Heck Reaction | Aryl-Vinyl (C-C) | Aryl Halide + Alkene | Pd(0) complex (e.g., Pd(OAc)₂) + Base | Introduction of alkenyl side chains for polymerization or further functionalization. |

| Buchwald-Hartwig Amination | Aryl-Amine (C-N) | Aryl Halide + Amine | Pd(0) complex + Bulky Phosphine Ligand + Base | Synthesis of aniline (B41778) derivatives for pharmaceutical and agrochemical applications. |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Isopropyl 4-hydroxy-3,5-dimethoxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons within the this compound molecule. The expected ¹H NMR spectrum would feature characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. Furthermore, the splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, reveals the number of adjacent protons. For instance, the aromatic protons are expected to appear as a singlet due to their symmetrical substitution on the benzene (B151609) ring. The methoxy protons would also likely present as a singlet. The isopropyl group would exhibit a characteristic pattern: a septet for the single methine proton, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (2H) | 6.5 - 7.5 | s (singlet) | - | 2H |

| Isopropyl CH (1H) | 4.8 - 5.2 | sept (septet) | ~6.0 - 7.0 | 1H |

| Methoxy (6H) | 3.5 - 4.0 | s (singlet) | - | 6H |

| Isopropyl CH₃ (6H) | 1.2 - 1.5 | d (doublet) | ~6.0 - 7.0 | 6H |

| Phenolic OH (1H) | 5.0 - 6.0 | s (singlet, broad) | - | 1H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group would appear at a significantly downfield chemical shift compared to the aromatic and aliphatic carbons. The symmetry of the aromatic ring would result in fewer signals than the total number of aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H | 100 - 110 |

| Aromatic C (quaternary) | 120 - 140 |

| Isopropyl CH | 65 - 75 |

| Methoxy CH₃ | 55 - 65 |

| Isopropyl CH₃ | 20 - 25 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming the presence of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its attached carbon atom. For example, the aromatic proton signal would correlate with the aromatic CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, correlations would be expected between the isopropyl methine proton and the ester carbonyl carbon, as well as between the aromatic protons and the neighboring quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₁₆O₅), confirming its atomic composition with a high degree of confidence. The experimentally determined exact mass would be compared to the theoretical calculated mass to validate the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile compounds. In the context of this compound, GC-MS can be used to assess the purity of a sample and to analyze its fragmentation pattern upon electron ionization. The resulting mass spectrum displays the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Key fragmentation pathways for this compound would likely involve the loss of the isopropyl group, the methoxy groups, and cleavage of the ester bond, providing valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound within complex matrices. This hybrid technique leverages the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical workflow, the sample mixture is first injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their differential interactions with the stationary phase (often a C18 column for reversed-phase chromatography) and the mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid).

As this compound and other related compounds elute from the chromatography column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the confident identification of the target compound by its specific molecular weight (240.25 g/mol ). Furthermore, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion, yielding a characteristic pattern that serves as a structural fingerprint, confirming the identity and enabling differentiation from isomers.

Advanced Ionization Techniques (e.g., Atmospheric Pressure Photoionization Fourier Transform Ion Cyclotron Resonance (APPI-FT-ICR) MS)

For unambiguous molecular formula determination and characterization in highly complex samples, advanced high-resolution mass spectrometry techniques are employed. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers exceptionally high resolving power and mass accuracy, often in the sub-ppm range. nih.govchemscene.com This level of precision allows for the determination of the elemental composition of this compound (C₁₂H₁₆O₅) and other co-eluting compounds with high confidence. chemscene.comresearchgate.net

While ESI is a common ionization source, others like Atmospheric Pressure Photoionization (APPI) can be advantageous for certain classes of compounds. The combination of these advanced ionization methods with FT-ICR MS provides unparalleled detail in chemical characterization. nih.gov For phenolic compounds, ESI operated in negative mode is often highly effective, generating strong signals for deprotonated molecules like [C₁₂H₁₅O₅]⁻. chemscene.comresearchgate.net The ultra-high resolution of FT-ICR MS can distinguish between molecules with very similar nominal masses, which is critical when analyzing natural product extracts or reaction mixtures where numerous isomers and isobaric compounds may be present. nih.govchemscene.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its covalent bonds. The resulting IR spectrum displays these absorptions as bands, providing a unique molecular fingerprint.

The key functional groups of this compound and their expected IR absorption regions are detailed in the table below. The presence of a broad band for the O-H stretch indicates hydrogen bonding, while the sharp, strong carbonyl (C=O) band is characteristic of the ester group. The C-O stretches from the ester and methoxy groups, along with the aromatic C=C bending, further confirm the compound's structure.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch (isopropyl, methoxy) | 3000 - 2850 | Medium |

| Ester Carbonyl | C=O stretch | 1725 - 1705 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Ester & Ether C-O | C-O stretch | 1300 - 1000 | Strong |

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, the technique's application would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov This analysis would reveal the molecule's conformation in the solid state and the nature of its intermolecular interactions.

Chromatographic Purity Assessment and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), using a polar mobile phase.

The mobile phase usually consists of a mixture of water (often acidified with formic or phosphoric acid to ensure the phenolic hydroxyl group remains protonated) and an organic modifier like acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any impurities, which may have different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light strongly. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks.

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Elution Mode | Gradient | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~270 nm | Detection of the aromatic ring. |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

Size Exclusion Chromatography (SEC) in Oligomerization Studies of Related Compounds

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume in solution. nih.gov It is most commonly applied to the analysis of large macromolecules like proteins and synthetic polymers. nih.gov The stationary phase consists of porous particles, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later.

The direct application of SEC for studying the oligomerization of a small molecule like this compound is uncommon. However, the technique could theoretically be employed to investigate potential self-association or aggregation phenomena. If the compound were to form non-covalent dimers or higher-order oligomers in a particular solvent, these larger species would have a greater hydrodynamic volume than the monomer. Consequently, they would be expected to elute earlier from an appropriate SEC column. This approach has been used to characterize polymerized polyphenols, which are structurally related but much larger than the target compound. researchgate.net Therefore, while not a standard method for this specific molecule, SEC remains a viable exploratory tool for investigating aggregation behavior under specific solution conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a fundamental and widely employed chromatographic technique for the qualitative analysis of this compound. Its application is crucial during the synthesis of this compound, primarily for monitoring the progress of the esterification reaction of syringic acid and isopropanol (B130326). TLC also serves as an indispensable tool for assessing the purity of the final product and guiding purification processes, such as column chromatography. sigmaaldrich.com

The principle of TLC separation in the context of this compound relies on the differential partitioning of the compound and its precursors between a stationary phase and a mobile phase. Typically, a silica (B1680970) gel plate (silica gel 60 F254) is used as the stationary phase, which is polar in nature. nih.gov The mobile phase, or eluent, is a solvent system tailored to achieve effective separation.

During the synthesis, aliquots of the reaction mixture can be spotted onto a TLC plate alongside the starting materials (syringic acid) and a reference standard of the product, if available. As the reaction proceeds, the spot corresponding to the syringic acid will diminish in intensity, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The significant difference in polarity between the carboxylic acid group of syringic acid and the isopropyl ester group of the product allows for clear separation on the TLC plate. Syringic acid, being more polar, will have stronger interactions with the silica gel and thus a lower Retention Factor (Rf), while the less polar isopropyl ester will travel further up the plate, resulting in a higher Rf value.

The selection of an appropriate mobile phase is critical for achieving good resolution. For phenolic compounds like this compound, various solvent systems can be employed. These systems often consist of a mixture of a relatively non-polar solvent and a more polar solvent. To prevent the common issue of "tailing" with acidic compounds like any unreacted syringic acid, a small amount of a modifier such as formic acid or acetic acid is often added to the mobile phase. researchgate.net

Visualization of the spots on the TLC plate can be achieved through several methods. Due to the aromatic nature of this compound, it is UV active and can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot on the fluorescent background of the F254 plate. Additionally, various staining reagents can be used for visualization. A common stain for phenolic compounds is an acidic solution of p-anisaldehyde, which upon heating, reacts with the compounds to produce distinctly colored spots. epfl.ch Other charring agents, such as a solution of phosphomolybdic acid or potassium permanganate, can also be effective.

The following interactive table provides representative data on the expected TLC behavior of this compound and its precursor, syringic acid, in different solvent systems. The Rf values are indicative and can vary based on experimental conditions such as the specific batch of TLC plates, temperature, and chamber saturation.

| Compound | Mobile Phase System (v/v/v) | Stationary Phase | Expected Rf Value | Visualization Method |

| Syringic Acid | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | Silica Gel 60 F254 | ~ 0.35 | UV (254 nm), p-Anisaldehyde stain |

| This compound | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | Silica Gel 60 F254 | ~ 0.65 | UV (254 nm), p-Anisaldehyde stain |

| Syringic Acid | Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid | Silica Gel 60 F254 | ~ 0.20 | UV (254 nm), Potassium Permanganate stain |

| This compound | Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid | Silica Gel 60 F254 | ~ 0.50 | UV (254 nm), Potassium Permanganate stain |

| Syringic Acid | Chloroform:Methanol (9:1) | Silica Gel 60 F254 | ~ 0.40 | UV (254 nm), Phosphomolybdic Acid stain |

| This compound | Chloroform:Methanol (9:1) | Silica Gel 60 F254 | ~ 0.70 | UV (254 nm), Phosphomolybdic Acid stain |

This data illustrates the clear separation achievable between the starting material and the esterified product, confirming the utility of TLC in monitoring the reaction and assessing the purity of this compound.

Biological Activities and Pharmacological Potentials

Antimicrobial and Antibiotic Efficacy of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate and its Analogues

While specific studies on the antimicrobial properties of this compound are limited, research on its parent compound, syringic acid, and other related esters provides valuable insights into its potential efficacy against a range of microbial pathogens.

Currently, there is a lack of specific research data on the activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA). However, studies on related phenolic compounds suggest potential antimicrobial activity. For instance, certain thymol (B1683141) derivatives have demonstrated antimicrobial and adjuvant activity against MRSA. nih.gov Further investigation is warranted to determine if this compound exhibits similar properties.

Direct evidence for the efficacy of this compound against Multi-Drug Resistant Staphylococcus aureus (MDRSA) is not available in the current scientific literature. Nevertheless, the known antibacterial effects of its parent compound, syringic acid, against various bacteria suggest that this ester derivative could also possess activity against drug-resistant strains. researchgate.net

There is no specific data available regarding the activity of this compound against Vancomycin-Resistant Enterococcus faecium (VREF). Research in this specific area is required to ascertain any potential therapeutic value.

Analogues of this compound, particularly syringic acid, have demonstrated a notable range of antimicrobial activities. Syringic acid has been shown to possess antibacterial capabilities against various microorganisms. nih.gov For example, it has been reported to be effective against Cronobacter sakazakii, with a minimum inhibitory concentration (MIC) of 5 mg/mL. nih.gov The proposed mechanism for its antibacterial action involves the disruption of the cell membrane. nih.gov

Furthermore, syringic acid has exhibited fungitoxic effects. In one study, it effectively inhibited the growth of the fungus Ganoderma boninense even at a low concentration of 0.5 mg/mL. researchgate.net The anti-biofilm activity of syringic acid has also been investigated against methicillin-resistant Staphylococcus epidermidis, where it was found to reduce biofilm formation by 50%–70%, depending on the strain's genotype. nih.gov

Broader Spectrum Antimicrobial Activity of Syringic Acid

| Microorganism | Activity | Concentration/MIC | Reference |

|---|---|---|---|

| Cronobacter sakazakii | Antibacterial | 5 mg/mL | nih.gov |

| Ganoderma boninense | Antifungal | 0.5 mg/mL (effective inhibition) | researchgate.net |

| Methicillin-resistant Staphylococcus epidermidis | Anti-biofilm | 50%-70% reduction in biofilm mass | nih.gov |

Antioxidant Properties and Role in Oxidative Stress Modulation

The antioxidant potential of this compound is strongly suggested by the well-documented antioxidant activities of its parent compound, syringic acid. Phenolic compounds are recognized for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.gov

Syringic acid's antioxidant effects are attributed to its capacity to scavenge free radicals and enhance the body's endogenous antioxidant defense systems. nih.gov The presence of two methoxy (B1213986) groups on the aromatic ring of syringic acid is believed to contribute significantly to its superior reactive oxygen species (ROS) scavenging ability compared to p-hydroxybenzoic acid. nih.gov Studies have shown that syringic acid can effectively reduce markers of lipid peroxidation and protein carbonylation, thereby protecting cells from oxidative damage. mdpi.com

The antioxidant activity of syringic acid has been demonstrated in various experimental models. For instance, it has shown protective effects against L-arginine-induced acute pancreatitis in rats by reducing oxidative stress markers. nih.gov In this study, syringic acid treatment led to a significant decrease in total oxidant status and lipid hydroperoxide levels in pancreatic tissue. nih.gov

Antioxidant Activity of Syringic Acid

| Assay/Model | Finding | Mechanism | Reference |

|---|---|---|---|

| L-arginine–induced acute pancreatitis in rats | Reduced oxidative stress markers (total oxidant status, lipid hydroperoxides) | Free radical scavenging, enhancement of endogenous antioxidants | nih.gov |

| In vitro LOX inhibition | IC50 value of 0.009 mM | Inhibition of lipoxygenase | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are scarce, extensive research on syringic acid and its derivatives provides a strong indication of its potential in this area.

Syringic acid has been shown to exhibit significant anti-inflammatory properties. mdpi.com It can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. For example, syringic acid has been found to downregulate inflammatory mediators such as NF-κB, TLR4, and various cytokines. nih.gov In a study on a mouse model of asthma, syringic acid treatment suppressed inflammatory cells and markers, including TNF-α. researchgate.net

The immunomodulatory potential is further highlighted by studies on syringin (B1682858), a glucoside of syringic acid. Syringin has been shown to possess immunomodulatory activity, including the inhibition of TNF-alpha production from lipopolysaccharide (LPS)-stimulated cells and the suppression of cytotoxic T cell proliferation. nih.gov These findings suggest that syringin may act as an immunomodulator with anti-allergic effects. nih.gov

Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been found to suppress the activity of inflammatory macrophages in vitro, indicating its potential therapeutic utility in inflammatory conditions. nih.gov

Modulation of T Lymphocytes, Mast Cells, and Neutrophils

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on the modulation of T lymphocytes, mast cells, and neutrophils. Further research is required to determine its potential immunomodulatory activities and to understand its mechanism of action on these key immune cell populations.

Therapeutic Potential in Skin Disorders (e.g., Atopic Dermatitis, Psoriasis)

The therapeutic potential of this compound in the context of skin disorders such as atopic dermatitis and psoriasis has not yet been established in published scientific studies. Investigations into its anti-inflammatory and immunomodulatory properties would be necessary to assess its viability as a treatment for these conditions.

Anti-Proliferative and Apoptotic Activities in Malignant Cells

Efficacy against Human Malignant Melanoma Cells

There is currently no available scientific data on the efficacy of this compound against human malignant melanoma cells. Research into its potential cytotoxic and apoptotic effects on melanoma cell lines is needed to evaluate its anti-cancer properties in this context.

Effects on Colon and Breast Cancer Cell Lines

The effects of this compound on colon and breast cancer cell lines have not been documented in the existing scientific literature. Studies are required to explore its anti-proliferative and apoptotic activities in these specific cancer types to ascertain its potential as a chemotherapeutic agent.

Proteasome Inhibition and Regulation of Cellular Homeostasis

Inhibition of Chymotrypsin-Like Proteasome Activity

Specific studies investigating the ability of this compound to inhibit the chymotrypsin-like activity of the proteasome are not currently available. The proteasome is a critical regulator of cellular homeostasis, and its inhibition is a target for cancer therapy. Future research could explore whether this compound exhibits any proteasome-inhibitory effects.

No Publicly Available Research Found for this compound's Specified Biological Activities

Despite a comprehensive search of scientific literature and databases, no specific research findings were identified for the chemical compound this compound concerning its biological and pharmacological potentials in the requested areas.

Specifically, there is no publicly available data on the compound's effects on:

Inhibition of Trypsin-Like Proteasome Activity

Inhibition of Peptidylglutamyl-Peptidase Hydrolyzing (PGPH) Activity

Transient Receptor Potential Ankyrin 1 (TRPA1) Agonism

Analgesic and Antinociceptive Research

While the parent compound, syringic acid, and some of its other derivatives have been the subject of various biological studies, the isopropyl ester form, this compound, does not appear to have been investigated for these specific activities in the accessible scientific literature. Therefore, the detailed research findings and data tables requested for the outlined sections cannot be provided.

Structure Activity Relationship Sar Studies

Impact of the Isopropyl Ester Moiety on Biological Activity

The esterification of the carboxylic acid group of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) to form Isopropyl 4-hydroxy-3,5-dimethoxybenzoate plays a significant role in modulating its biological profile. The introduction of the isopropyl ester moiety primarily influences the compound's lipophilicity. This increased lipophilicity can enhance the molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.

Studies on various phenolic acid alkyl esters have demonstrated that the length and branching of the alkyl chain can significantly affect their biological activities, including antimicrobial and antioxidant properties. researchgate.net Generally, an increase in the length of the alkyl chain leads to enhanced activity, up to a certain point, a phenomenon often referred to as a "cutoff effect". acs.orgresearchgate.net While direct comparative studies on a series of alkyl esters of syringic acid including the isopropyl variant are limited, the principle suggests that the isopropyl group is likely to confer a favorable balance of lipophilicity and water solubility for optimal biological activity compared to the free acid or simple methyl and ethyl esters. The branched nature of the isopropyl group may also influence its interaction with specific binding pockets in target proteins, potentially leading to altered potency or selectivity.

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on the Benzoate (B1203000) Aromatic Ring

The substitution pattern on the benzoate aromatic ring is a key determinant of the biological activity of this compound. The presence and positioning of the hydroxyl and methoxy groups are critical for the molecule's antioxidant and other biological effects. nih.govmdpi.com

The phenolic hydroxyl group at the 4-position is paramount for the antioxidant activity of this class of compounds. It can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. nih.gov The two methoxy groups at the 3 and 5-positions, flanking the hydroxyl group, also play a crucial role. These electron-donating groups increase the electron density on the aromatic ring, which can enhance the stability of the resulting phenoxy radical formed after hydrogen donation, thus potentiating the antioxidant effect. nih.gov Studies have shown that the presence of methoxy groups generally enhances the antioxidant activity of phenolic compounds, although typically to a lesser extent than additional hydroxyl groups. researchgate.net The symmetrical arrangement of the two methoxy groups in this compound may also contribute to its specific interactions with biological targets.

Comparative SAR Analysis with Syringic Acid Derivatives and Other Phenolic Esters

To further understand the SAR of this compound, it is instructive to compare it with other syringic acid derivatives and phenolic esters. Syringic acid itself, the parent compound, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.comnih.govresearchgate.netresearchgate.net However, its therapeutic potential can be limited by its polarity, which may hinder its ability to cross biological membranes.

Esterification of syringic acid with different alcohols leads to a series of compounds with varying lipophilicity and biological activities. For instance, studies on various phenolic esters have shown that modifying the alkyl chain of the ester can fine-tune the biological activity. uc.ptresearchgate.net A comparative analysis of different alkyl esters of syringic acid would likely reveal an optimal chain length and branching for specific biological targets. For example, while longer, linear alkyl chains might enhance activity in some contexts, the branched isopropyl group in this compound may offer advantages in terms of metabolic stability or specific receptor interactions.

When compared to other phenolic esters, such as those derived from gallic acid or protocatechuic acid, the unique 3,5-dimethoxy-4-hydroxy substitution pattern of the syringate core imparts distinct properties. researchgate.net For example, gallates, with three hydroxyl groups, often exhibit stronger antioxidant activity than syringates in certain assays. uc.pt However, the methoxy groups in syringates can lead to improved metabolic stability by protecting the adjacent hydroxyl group from rapid conjugation.

Below is an interactive data table summarizing the comparative biological activities of this compound and related compounds.

| Compound | Core Structure | Ester Moiety | Key Substitutions | Reported Biological Activities |

| This compound | Syringic Acid | Isopropyl | 4-OH, 3,5-(OCH₃)₂ | Antioxidant, Anti-inflammatory |

| Syringic Acid | Syringic Acid | None (Free Acid) | 4-OH, 3,5-(OCH₃)₂ | Antioxidant, Anti-inflammatory mdpi.comnih.gov |

| Methyl Syringate | Syringic Acid | Methyl | 4-OH, 3,5-(OCH₃)₂ | Antioxidant |

| Ethyl Syringate | Syringic Acid | Ethyl | 4-OH, 3,5-(OCH₃)₂ | Antioxidant |

| Propyl Gallate | Gallic Acid | Propyl | 3,4,5-(OH)₃ | Antioxidant, Antimicrobial uc.pt |

| Methyl Protocatechuate | Protocatechuic Acid | Methyl | 3,4-(OH)₂ | Antioxidant researchgate.net |

Role of Stilbene (B7821643) Linkages in Biological Activity of Benvitimod Analogues

Benvitimod (also known as tapinarof) is a topical therapeutic agent that is structurally related to this compound, as both share a substituted aromatic ring. researchgate.netresearchgate.net However, Benvitimod is a stilbene derivative, containing two aromatic rings linked by an ethylene (B1197577) bridge. rsc.orgrsc.orgnih.gov The structure-activity relationships of stilbenes are well-documented, with the stilbene scaffold being a key pharmacophore for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. scispace.com

Mechanisms of Action Moa and Molecular Interactions

Cellular Uptake, Metabolism, and Efflux Mechanisms

Currently, there is a notable lack of specific research detailing the cellular uptake, metabolism, and efflux mechanisms of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate. Scientific literature accessible through extensive searches does not provide specific data on how this compound is absorbed by cells, the metabolic pathways it undergoes within the cellular environment, or the specific transporters involved in its potential efflux.

Generally, the cellular uptake of a compound with the structural characteristics of this compound—a moderately lipophilic ester—could potentially occur through passive diffusion across the cell membrane. The rate and extent of this uptake would be influenced by its physicochemical properties, such as its partition coefficient (LogP) and molecular size. However, without experimental data, this remains speculative.

Regarding its metabolism, it is plausible that the ester linkage in this compound could be hydrolyzed by intracellular esterases, leading to the formation of 4-hydroxy-3,5-dimethoxybenzoic acid and isopropanol (B130326). The resulting syringic acid is a well-known phenolic compound, and its subsequent metabolic fate has been studied, often involving conjugation reactions such as glucuronidation or sulfation to enhance its water solubility and facilitate excretion. The methoxy (B1213986) groups on the benzene (B151609) ring could also be subject to O-demethylation by cytochrome P450 enzymes. It is crucial to emphasize that this proposed metabolic pathway is based on general biochemical principles and has not been specifically demonstrated for this compound.

Efflux mechanisms, often mediated by ATP-binding cassette (ABC) transporters, play a critical role in cellular detoxification by actively pumping xenobiotics out of the cell. Whether this compound or its potential metabolites are substrates for transporters such as P-glycoprotein (MDR1) or Multidrug Resistance-associated Proteins (MRPs) has not been investigated.

Interactive Data Table: Putative Metabolic Profile of this compound

| Metabolic Process | Potential Enzyme Class | Putative Metabolite | Subsequent Fate |

| Ester Hydrolysis | Carboxylesterases | 4-hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) and Isopropanol | Further metabolism (conjugation) or excretion |

| O-Demethylation | Cytochrome P450 | Hydroxylated and demethylated derivatives | Conjugation and excretion |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | Excretion |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | Excretion |

Note: This table is based on hypothetical metabolic pathways and requires experimental validation.

Correlative Studies on In Vitro and In Vivo Mechanisms of Action

A thorough review of the scientific literature reveals no published correlative studies that directly compare the in vitro and in vivo mechanisms of action of this compound. Such studies are essential for translating findings from cell-based assays to a whole-organism context.

In vitro studies, performed in controlled laboratory environments using cell cultures, are fundamental for elucidating the direct molecular interactions and cellular effects of a compound. These studies can identify specific protein targets, signaling pathways, and cellular processes modulated by the substance. However, they lack the physiological complexity of a living organism.

A correlative analysis between in vitro and in vivo data for this compound would be necessary to validate its mechanism of action. For instance, if in vitro studies were to suggest a specific enzymatic inhibition, in vivo experiments would be required to confirm if this inhibition occurs at physiologically relevant concentrations and leads to the expected biological response. The absence of such comparative data for this compound means that its biological effects in a whole organism cannot be reliably predicted from any potential in vitro findings at this time.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for understanding the potential therapeutic targets of a compound. While direct docking studies on Isopropyl 4-hydroxy-3,5-dimethoxybenzoate are not extensively documented, research on its parent compound, syringic acid, and its derivatives provides significant insights.

Studies have shown that syringic acid derivatives can effectively bind to the active sites of various enzymes. For example, molecular simulations of syringic acid derivatives with xanthine (B1682287) oxidase, a key enzyme in uric acid production, revealed interactions with amino acid residues such as SER1080, PHE798, and ARG912 within the enzyme's binding site. nih.gov This suggests that the syringoyl moiety of this compound could similarly anchor the molecule within the active sites of target proteins.

Furthermore, docking analyses of syringic acid against inflammatory proteins like TNF-α and NF-κB have demonstrated strong binding affinities, characterized by multiple hydrogen bonds. nih.gov For instance, syringic acid forms six hydrogen bonds with TNF-α, with a binding energy of -7.132 kcal/mol. nih.gov It also shows strong affinity for breast cancer-related proteins, with docking scores as high as -7.7 kcal/mol for Progesterone Receptor (PR) and HER-2. tandfonline.com These findings imply that this compound, by virtue of its core structure, likely possesses the potential to interact with similar biological targets. The addition of the isopropyl group would primarily influence its lipophilicity and steric interactions within the binding pocket.

Table 1: Predicted Binding Affinities of Syringic Acid with Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Examples) |

|---|---|---|---|

| Xanthine Oxidase | 1N5X | - | SER1080, PHE798, ARG912 nih.gov |

| TNF-α | 2AZ5 | -7.132 | - nih.gov |

| NF-κB (p50) | 1NFK | - | - nih.gov |

| Progesterone Receptor (PR) | 1A28 | -7.7 | - tandfonline.com |

| HER-2 | 3PP0 | -7.7 | - tandfonline.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their orbital energies and charge distributions. These properties are fundamental to understanding a molecule's reactivity. tandfonline.comtandfonline.com

For the parent syringic acid, DFT studies have been performed to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. tandfonline.com Analysis of the molecular electrostatic potential (MEP) surface of syringic acid identifies the regions of the molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.com

These calculations reveal that the phenolic hydroxyl group and the methoxy (B1213986) groups on the benzene (B151609) ring are key determinants of the electronic properties and reactivity of the syringoyl moiety. tandfonline.commdpi.com The electronic structure of this compound would be largely similar, with the isopropyl ester group primarily exerting an electronic effect on the carboxyl carbon and adjacent atoms. Such theoretical studies are foundational for predicting how the molecule will interact with biological macromolecules and other chemical species. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of protein-ligand complexes. By simulating the motions of atoms and molecules over time, MD can assess how a ligand like this compound adapts its shape within a binding site and the stability of the interactions predicted by molecular docking.

In Silico Prediction of Pharmacological and Toxicological Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling are essential computational methods for evaluating the drug-like properties of a compound early in the discovery process. nih.govmdpi.com These predictions help to identify potential liabilities that could cause a drug candidate to fail in later stages.

For syringic acid, in silico analyses have shown that it generally complies with Lipinski's rule of five, suggesting good potential for oral bioavailability. semanticscholar.org Toxicity predictions for syringic acid indicate that it is non-carcinogenic and non-mutagenic. semanticscholar.org this compound, as an ester derivative, would have increased lipophilicity compared to syringic acid, which could enhance its ability to cross biological membranes. However, this modification would also necessitate a re-evaluation of its complete ADMET profile. Basic computational data for the isopropyl ester includes a topological polar surface area (TPSA) of 64.99 Ų and a LogP of 1.9746, values that are generally favorable for drug candidates. chemscene.com

Table 2: Predicted Physicochemical and ADME Properties

| Compound | Property | Predicted Value | Source |

|---|---|---|---|

| This compound | TPSA | 64.99 Ų | chemscene.com |

| This compound | LogP | 1.9746 | chemscene.com |

| Syringic Acid | Lipinski's Rule Compliance | Yes | semanticscholar.org |

| Syringic Acid | Carcinogenicity | Non-carcinogenic | semanticscholar.org |

| Syringic Acid | Mutagenicity | Non-mutagenic | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent analogues.

QSAR studies on phenolic acids, including syringic acid, have been conducted to model properties like antioxidant activity. mdpi.com These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. The presence of the phenolic hydroxyl group and the two methoxy groups at positions 3 and 5 are known to be critical for the radical-scavenging activities of syringic acid and its derivatives. mdpi.comnih.gov

Biosynthesis and Natural Occurrence

Natural Sources and Isolation of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate and its Related Analogues

While this compound itself is not extensively documented as a naturally occurring compound, its parent molecule, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is a well-known phytochemical. researchgate.netffhdj.comnih.gov Syringic acid is widely distributed in the plant kingdom and can be found in a variety of fruits, vegetables, and other plants. researchgate.netffhdj.com Notable sources include olives, dates, grapes, walnuts, radishes, and pumpkins. ffhdj.com

Esters of syringic acid, which are structurally analogous to this compound, have also been identified in nature. For instance, methyl 3-hydroxy-4,5-dimethoxybenzoate (gallicin) has been isolated from the plant Sanguisorba officinalis. chemfaces.com The isolation of such compounds from plant materials typically involves extraction with solvents of varying polarities, followed by chromatographic techniques to separate and purify the individual components. nih.gov

Table 1: Natural Sources of Syringic Acid and Related Benzoate (B1203000) Derivatives

| Compound Name | Natural Source(s) |

| Syringic Acid | Olives, dates, grapes, walnuts, radishes, pumpkins ffhdj.com |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Sanguisorba officinalis chemfaces.com |

Biosynthetic Pathways of Related Benzoate and Stilbene (B7821643) Derivatives

The biosynthesis of phenolic compounds like syringic acid and its derivatives is a complex process involving multiple enzymatic steps. These pathways are crucial for the production of a wide array of secondary metabolites in plants and microorganisms.

The biosynthesis of many phenolic compounds, including stilbenes and some phenolic lipids, involves enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.govresearchgate.netresearchgate.net These enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. nih.govnih.gov This chain then undergoes cyclization and aromatization to produce the characteristic phenolic ring structure. While the core of syringic acid is derived from the shikimic acid pathway, the diversity of related phenolic structures in nature suggests the involvement of various biosynthetic logics, including those utilizing polyketide synthase-like mechanisms for chain extension or modification.

The formation of esters like this compound from syringic acid is an enzymatic process. Lipases are a class of enzymes that can catalyze the esterification of phenolic acids with alcohols. nih.govmdpi.com This process, known as lipophilization, can increase the compound's solubility in non-polar environments. nih.gov The enzymatic synthesis of various phenolic esters has been demonstrated in vitro, suggesting that similar reactions occur in nature. nih.govgoogle.com

The metabolic degradation of aromatic compounds, including benzoate derivatives, is a critical process in microbial ecosystems. Bacteria, in particular, have evolved diverse pathways to break down these complex molecules, often initiating the process with oxidation and ring cleavage. nih.gov Alkyl gallates, which are structurally similar to alkyl syringates, can be hydrolyzed by microbial esterases in the gut to release gallic acid. mdpi.com This indicates that if this compound were to be consumed, it would likely be hydrolyzed by gut microbiota to release syringic acid.

Ecological and Biological Significance in Producing Organisms

Phenolic compounds, including syringic acid and its derivatives, play a multitude of roles in the organisms that produce them. These molecules are not simply metabolic byproducts but are active participants in the organism's interaction with its environment.

In plants, these compounds are key components of defense mechanisms against herbivores and pathogens. longdom.orgmdpi.comnih.gov Their antimicrobial properties can inhibit the growth of bacteria and fungi. nih.govnih.govmdpi.commdpi.com For example, syringic acid has been shown to have antibacterial activity against Cronobacter sakazakii. nih.gov Phenolic acids also function as signaling molecules in the complex communication between plants and microbes in the rhizosphere, influencing processes like nodulation in legume-rhizobia symbioses. nih.govresearchgate.net

Furthermore, these compounds can contribute to a plant's resilience to abiotic stresses. mdpi.comnih.gov They can act as antioxidants, protecting the plant from damage caused by reactive oxygen species that are often produced in response to stressors like heavy metals or UV radiation. mdpi.commdpi.com The presence of methoxy (B1213986) groups on the aromatic ring of syringic acid is thought to contribute to its potent antioxidant and therapeutic properties. researchgate.netffhdj.comnih.gov In bacterial symbionts, the production of secondary metabolites, including phenolic compounds, can play a role in protecting the host from pathogens and competitors. researchgate.net

Preclinical Research and Translational Potential

Efficacy in Relevant Animal Models for Identified Therapeutic Applications

The anti-inflammatory and analgesic properties of syringic acid are well-documented. It is known to modulate critical inflammatory signaling pathways. Specifically, syringic acid can regulate the NF-κB (nuclear factor-kappa B) pathway, which is central to the expression of pro-inflammatory genes. Furthermore, it has been reported to influence enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are integral to the inflammatory response. In various animal models, interventions with syringic acid have demonstrated the ability to downregulate pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β, while upregulating anti-inflammatory factors like IL-10.

A structurally related compound, isopropyl vanillate, has been shown to reduce paw edema induced by various inflammatory agents such as carrageenan, dextran (B179266) sulfate, serotonin, bradykinin, histamine, and prostaglandin (B15479496) E2 in mice. nih.gov This compound was also found to significantly reduce the expression of COX-2 in the subplantar tissue of mice, indicating a potential mechanism for its anti-inflammatory activity. nih.govresearchgate.net

The analgesic effects of compounds with similar structures have also been evaluated in various animal models of pain, including the hot plate, formalin, and acetic acid tests, which are used to assess nociceptive pain. nih.gov For instance, cuminic alcohol (4-isopropylbenzyl alcohol) has been shown to prolong hot plate latency and attenuate formalin- and acetic acid-induced nociceptive pain in mice. nih.gov

Below is an interactive data table summarizing the efficacy of related compounds in relevant preclinical models.

| Compound | Animal Model | Therapeutic Application | Key Findings |

| Syringic Acid | Rat | Hepato-testicular inflammation | Decreased levels of IL-6, TNF-α, iNOS, COX-2, and NF-κB. |

| Isopropyl Vanillate | Mouse | Inflammatory Pain (Paw Edema) | Reduced paw edema induced by carrageenan, dextran sulfate, serotonin, bradykinin, histamine, and PGE2. nih.gov |

| Isopropyl Vanillate | Mouse | Inflammation | Reduced expression of COX-2. nih.govresearchgate.net |

| Cuminic Alcohol | Mouse | Nociceptive Pain | Prolonged hot plate latency; attenuated formalin- and acetic acid-induced pain. nih.gov |

Safety Profiles and Toxicological Assessments in Preclinical Settings

Detailed toxicological assessments and safety profiles specifically for Isopropyl 4-hydroxy-3,5-dimethoxybenzoate are not extensively available in the public domain. However, studies on structurally similar compounds provide some insights. For example, in behavioral and histopathological examinations of cuminic alcohol, no evidence of toxicity was found. nih.gov The parent compound, syringic acid, is a naturally occurring phenolic acid found in various fruits and vegetables, which suggests a generally low level of toxicity. researchgate.net Further comprehensive toxicological studies are required to establish a definitive safety profile for this compound.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

Specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, is not well-documented in the available literature. However, as an ester of syringic acid, it is anticipated that the isopropyl group may enhance its lipophilicity. This increased lipophilicity could potentially improve its absorption and ability to cross biological membranes compared to its parent compound, syringic acid. mdpi.com

From a pharmacodynamic perspective, the therapeutic effects of this compound are likely attributed to the biological activities of its parent compound, syringic acid. Syringic acid is known to exert its anti-inflammatory effects through multiple mechanisms. It mitigates oxidative stress by scavenging free radicals, enhancing endogenous antioxidant defenses, and activating the KEAP1/NRF2 pathway. It also inhibits inflammation by downregulating key mediators, including NF-κB, TLR4, HMGB1, MyD88, and TRAF6. The potential for this compound to act as a prodrug that releases syringic acid upon hydrolysis in the body is a key consideration for its mechanism of action.

Potential for Combination Therapies with Existing Pharmaceutical Agents

There is currently a lack of specific preclinical studies investigating the use of this compound in combination with other existing pharmaceutical agents. However, the known anti-inflammatory and antioxidant mechanisms of its parent compound, syringic acid, suggest a potential for synergistic effects when combined with other anti-inflammatory drugs or antioxidants. For example, its ability to modulate the NF-κB and COX-2 pathways could complement the actions of non-steroidal anti-inflammatory drugs (NSAIDs). Further research is necessary to explore these potential combination therapies and to identify any synergistic or additive effects.

Challenges and Opportunities in Bridging Preclinical Findings to Clinical Translation

The translation of preclinical findings on phenolic compounds like this compound to clinical applications presents both challenges and opportunities.

Challenges:

Bioavailability: A major challenge for the clinical development of phenolic compounds is their often-poor bioavailability. nih.govresearchgate.net Factors such as low aqueous solubility, instability in the gastrointestinal tract, and rapid metabolism can limit their systemic exposure and efficacy. researchgate.net

Lack of Comprehensive Data: The absence of detailed preclinical data on toxicology, pharmacokinetics, and long-term safety for this compound is a significant hurdle for advancing to clinical trials.

Scalability and Manufacturing: Ensuring a consistent and scalable synthesis process that adheres to Good Manufacturing Practices (GMP) is crucial for clinical development.

Opportunities:

Favorable Safety Profile: Natural phenolic compounds and their derivatives often exhibit favorable safety profiles, which can be an advantage in early clinical development. researchgate.net

Novel Mechanisms of Action: The multi-target mechanisms of action of compounds like syringic acid, including the modulation of key inflammatory and antioxidant pathways, offer the potential for new therapeutic approaches to complex diseases. researchgate.net

Formulation Enhancement: There are opportunities to overcome bioavailability challenges through advanced formulation strategies, such as the use of nanoparticles, liposomes, or other drug delivery systems. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings on Isopropyl 4-hydroxy-3,5-dimethoxybenzoate

This compound is the isopropyl ester of syringic acid. Direct academic research focusing exclusively on this ester is limited; however, its chemical foundation is built upon syringic acid, a natural phenolic compound extensively studied for its biological activities. Syringic acid, synthesized in plants via the shikimic acid pathway, is recognized for a wide array of therapeutic properties attributed to the two methoxy (B1213986) groups at positions 3 and 5 on the aromatic ring. ffhdj.comnih.gov

Key findings on its parent compound, syringic acid, which provide the scientific rationale for investigating its derivatives, include potent antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects. ffhdj.com The antioxidant capacity of syringic acid is well-documented, acting as an effective free radical scavenger that mitigates oxidative stress markers. ffhdj.com Its anti-inflammatory action has been shown to occur through the modulation of signaling pathways such as NF-κB and JAK-STAT. Research has also highlighted its potential to normalize hyperglycemia and improve glycoprotein (B1211001) abnormalities in diabetic models. nih.gov Furthermore, studies have demonstrated that syringic acid can inhibit cellular proliferation and induce apoptosis in cancer cell lines. nih.gov

The synthesis of the isopropyl ester derivative represents a targeted chemical modification likely aimed at altering the physicochemical properties of the parent syringic acid, such as its lipophilicity, which could influence its bioavailability and interaction with biological membranes.

Table 1: Selected Reported Biological Activities of the Parent Compound, Syringic Acid

| Biological Activity | Model / System | Key Finding |

| Anti-inflammatory | Rat models | Modulates NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways. |

| Antioxidant | In vitro / In vivo | Acts as a potent free radical scavenger, reducing oxidative stress. ffhdj.com |

| Anti-diabetic | Experimental diabetic rats | Helps normalize hyperglycemia and ameliorates glycoprotein component abnormalities. nih.gov |